molecular formula C10H14BrNO2 B14582583 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide CAS No. 61186-13-8

2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide

Katalognummer: B14582583
CAS-Nummer: 61186-13-8
Molekulargewicht: 260.13 g/mol
InChI-Schlüssel: GOZNGYJGUNWNAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide is a chemical compound that belongs to the class of organic compounds known as phenyl ketones. These compounds are characterized by the presence of a phenyl group attached to a ketone functional group. The hydrobromide salt form is often used to enhance the solubility and stability of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and dimethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and quality control measures ensures the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxyacetophenone: A precursor in the synthesis of 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide.

    Dimethylaminoethanol: A compound with similar structural features and potential biological activity.

    Phenyl Ketones: A class of compounds with similar chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Eigenschaften

CAS-Nummer

61186-13-8

Molekularformel

C10H14BrNO2

Molekulargewicht

260.13 g/mol

IUPAC-Name

2-(dimethylamino)-1-(4-hydroxyphenyl)ethanone;hydrobromide

InChI

InChI=1S/C10H13NO2.BrH/c1-11(2)7-10(13)8-3-5-9(12)6-4-8;/h3-6,12H,7H2,1-2H3;1H

InChI-Schlüssel

GOZNGYJGUNWNAI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=O)C1=CC=C(C=C1)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.